Cas no 5632-44-0 (tolpropamine)

tolpropamine structure
tolpropamine structure
Product Name:tolpropamine
CAS No:5632-44-0
MF:C18H23N
MW:253.38192486763
CID:93669
PubChem ID:72141
Update Time:2025-04-18

tolpropamine Chemical and Physical Properties

Names and Identifiers

    • tolpropamine
    • dimethyl(3-phenyl-3-p-tolylpropyl)amine
    • 3-dimethylamino-1-phenyl-1-p-tolylpropane
    • TOLPROPAMIDE
    • Benzenepropanamine, N,N,4-trimethyl-&#947
    • N,N-Dimethyl-3-phenyl-3-p-tolylpropamine
    • N,N-Dimethyl-3-phenyl-3-p-tolylpropylamine
    • -phenyl-
    • 3-Dimethylamino-1-phenyl-1-(p-tolyl)propane
    • N,N-Dimethyl-3-phenyl-3-(p-tolyl)propylamine
    • Pragman
    • tolpropamin
    • Tolpropamine [INN:BAN]
    • N,N-4-trimethyl-gamma-phenylbenzenepropan
    • DB13305
    • DTXSID30863584
    • N,N-4-Trimethyl-gamma-phenylbenzenepropanamine
    • NS00001538
    • N,N-Dimethyl-3-(4-methylphenyl)-3-phenyl-1-propanamine #
    • SCHEMBL29300
    • CHEMBL2107261
    • TOLPROPAMINE [MI]
    • N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine
    • 5632-44-0
    • Benzenepropanamine, N,N,4-trimethyl-.gamma.-phenyl-
    • TOLPROPAMINE [WHO-DD]
    • [3-(4-Methylphenyl)-3-(2-pyridyl)propyl]dimethylamine
    • CHEBI:135035
    • Tolpropamine (INN)
    • (+/-)-N,N-DIMETHYL-3-PHENYL-3-P-TOLYLPROPYLAMINE
    • Tolpropaminum [INN-Latin]
    • Q7814615
    • CINROOONPHQHPO-UHFFFAOYSA-N
    • N,N-dimethyl-3-phenyl-3-(p-tolyl)propan-1-amine
    • Tolpropaminum
    • Tolpropamina [INN-Spanish]
    • UNII-TBZ8909KFS
    • TBZ8909KFS
    • Tolpropamina
    • D07196
    • EINECS 227-071-2
    • TOLPROPAMINE [INN]
    • Inchi: 1S/C18H23N/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3
    • InChI Key: CINROOONPHQHPO-UHFFFAOYSA-N
    • SMILES: N(C)(C)CCC(C1C=CC=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 253.18319
  • Monoisotopic Mass: 253.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.977±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.071 g/l) (25 º C),
  • PSA: 3.24

tolpropamine Related Literature

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.